5-Bromo-2,4'-dimethoxychalcone
Description
Properties
CAS No. |
146275-78-7 |
|---|---|
Molecular Formula |
C17H15BrO3 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15BrO3/c1-20-15-7-3-12(4-8-15)16(19)9-5-13-11-14(18)6-10-17(13)21-2/h3-11H,1-2H3/b9-5+ |
InChI Key |
FEYWOYZUKWZTIC-WEVVVXLNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)Br)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation: The Foundation of Chalcone Synthesis
The Claisen-Schmidt condensation remains the most widely used method for chalcone synthesis. This base-catalyzed reaction couples an acetophenone derivative with a benzaldehyde derivative under alkaline conditions. For 5-bromo-2,4'-dimethoxychalcone, the reaction involves:
-
2-Methoxyacetophenone as the ketone component.
-
4-Methoxybenzaldehyde as the aldehyde component.
-
A polar solvent (e.g., ethanol or methanol) and a base (e.g., NaOH or KOH) to facilitate enolate formation and subsequent dehydration.
The general reaction proceeds as follows:
Post-condensation bromination is then required to introduce the bromine atom at the 5-position of the A-ring (derived from acetophenone).
Bromination Methodologies for Aromatic Functionalization
Electrophilic Aromatic Bromination
Electrophilic bromination is the primary method for introducing bromine to the chalcone’s aromatic ring. Key considerations include:
-
Regioselectivity : Methoxy groups are strong ortho/para-directing groups, favoring bromination at the para position relative to the methoxy substituent. For 2-methoxyacetophenone derivatives, bromination occurs at the 5-position (para to the 2-methoxy group).
-
Reagents : Bromine (Br₂) or bromine-generating systems (e.g., KBrO₃/KBr/H₂SO₄) in non-polar solvents (e.g., CCl₄).
Example Protocol from Patent Literature:
-
Substrate : 2,4'-Dimethoxychalcone (synthesized via Claisen-Schmidt).
-
Bromination System :
-
Solvent: Carbon tetrachloride (CCl₄).
-
Bromine Source: KBrO₃ and KBr in H₂SO₄.
-
Conditions: Reflux at 80°C for 6–8 hours.
-
-
Workup : Neutralization with NaHCO₃, extraction, and purification via column chromatography.
This method achieves 70–85% yield, with the bromine selectively introduced at the 5-position of the A-ring.
One-Pot Synthesis Integrating Condensation and Bromination
Recent advances enable tandem Claisen-Schmidt condensation and bromination in a single reactor, minimizing intermediate purification steps.
Optimized One-Pot Procedure:
-
Reactants :
-
2-Methoxyacetophenone.
-
4-Methoxybenzaldehyde.
-
Brominating Agents: KBrO₃/KBr/H₂SO₄.
-
-
Solvent : CCl₄ (non-polar, stabilizes intermediates).
-
Conditions :
-
Step 1: Condensation at 55°C for 2 hours (NaOH/EtOH).
-
Step 2: Bromination at 80°C for 6 hours.
-
-
Yield : 68–72% after recrystallization.
This approach reduces reaction time by 30% compared to stepwise methods.
Alternative Synthetic Routes and Catalytic Innovations
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by accelerating enolate formation and dehydration.
Protocol from Biomolecules (2021):
-
Reactants : 2-Methoxyacetophenone, 4-Methoxybenzaldehyde.
-
Catalyst : NaOH in methanol.
-
Conditions : Microwave radiation (110 W, 55°C, 20 minutes).
-
Post-Bromination : Separate step using Br₂/CCl₄.
-
Total Yield : 78% (condensation) + 82% (bromination) = 64% overall.
Microwave methods reduce condensation time from hours to minutes but require specialized equipment.
Solid Acid Catalysis for Solvent-Free Reactions
Eco-friendly approaches employ solid acids (e.g., SiO₂-H₂SO₄) to replace liquid bases:
Subsequent bromination with Br₂/CCl₄ yields this compound in 60–65% overall yield.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Claisen-Schmidt + Br₂ | NaOH/EtOH, Br₂/CCl₄ | 70–85 | 10 h | High selectivity, established | Multiple purification steps |
| One-Pot | KBrO₃/KBr/H₂SO₄, CCl₄ | 68–72 | 8 h | Reduced steps | Moderate yield |
| Microwave-Assisted | NaOH/MeOH, microwave, Br₂/CCl₄ | 64 | 1.5 h | Fast condensation | Equipment-dependent |
| Solid Acid | SiO₂-H₂SO₄, Br₂/CCl₄ | 60–65 | 12 h | Solvent-free, eco-friendly | Lower yield |
Mechanistic Insights and Side Reactions
Competing Pathways in Bromination
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4’-dimethoxychalcone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcones or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydrochalcones or other reduced forms.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4’-dimethoxychalcone involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression . The compound may exert its effects by modulating the activity of transcription factors, kinases, and other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Differences
The bioactivity of chalcones is highly dependent on substituent positions (A- vs. B-ring), halogen type (Br, Cl), and auxiliary groups (methoxy, hydroxy). Key analogs and their properties are summarized below:
Table 1: Comparison of 5-Bromo-2,4'-dimethoxychalcone and Analogs
Key Findings from Analog Studies
Anti-Endothelial Activity
The 3-bromo-2',4'-dimethoxychalcone (AH22s2) demonstrated potent anti-endothelial activity at sub-micromolar concentrations, outperforming its 3-chloro counterpart (AH22a) . This highlights the importance of bromine’s electronegativity and size in modulating activity.
Antidiabetic Activity
In a study of halogenated 4'-methoxychalcones, 2-bromo-4'-methoxychalcone (compound 5) enhanced glucose consumption in 3T3-L1 adipocytes and C2C12 myotubes by activating AMPK and PPARγ pathways, critical regulators of glucose metabolism . Bromine at the 2-position (A-ring) likely enhances molecular interactions with these targets compared to fluoro, chloro, or iodo analogs.
Anticancer Activity
4-Hydroxy-2,4'-dimethoxychalcone exhibited notable anticancer activity against multiple cell lines, emphasizing the role of hydroxy groups in redox modulation or DNA intercalation . Replacing the hydroxy group with bromine (as in this compound) may alter solubility or target binding, warranting comparative cytotoxicity studies.
Q & A
Q. What are the established synthetic routes for 5-Bromo-2,4'-dimethoxychalcone, and what are their key methodological considerations?
The compound can be synthesized via Claisen-Schmidt condensation. A typical method involves reacting 2-hydroxy-4-methoxyacetophenone with an appropriately substituted benzaldehyde (e.g., 4-bromo-2-methoxybenzaldehyde) in ethanol under basic conditions (e.g., 40% NaOH). The reaction is stirred at room temperature until solidification, followed by acidification and crystallization . Key considerations include stoichiometric control of brominated precursors and pH optimization to avoid side reactions like over-oxidation.
Q. How is this compound characterized spectroscopically, and what benchmarks are used for validation?
- UV-Vis spectroscopy : Chalcones exhibit distinct absorption bands (Band I: ~330–345 nm; Band II: ~290–300 nm) due to π→π* transitions in the conjugated system. Deviations may indicate impurities or tautomeric shifts .
- LC-MS : Positive-ion mode LC-ESI-qTOF can confirm molecular weight (e.g., [M+H]+ at m/z 347.2) and fragmentation patterns .
- HPLC : Purity is validated using reverse-phase C18 columns with methanol/water gradients, referencing retention times against standards .
Q. What in vitro biological screening models are used to assess its anti-inflammatory potential?
Initial screening often uses human neutrophil assays to measure inhibition of pro-inflammatory mediators:
- IL-8/TNF-α suppression : Cells are stimulated with LPS or fMLP, and cytokine levels are quantified via ELISA (IC50 values typically <20 µM) .
- ROS inhibition : DCFH-DA fluorescence assays evaluate reactive oxygen species reduction .
Advanced Research Questions
Q. How can structural modifications (e.g., bromine position, methoxy groups) enhance bioactivity?
- Bromine substitution : Bromine at the 5-position (vs. 3- or 4-) improves electrophilicity, enhancing interactions with cysteine residues in inflammatory kinases .
- Methoxy vs. hydroxyl groups : 2',4'-Dimethoxy substitution increases metabolic stability compared to dihydroxy analogs, but reduces hydrogen-bonding capacity, affecting target affinity. SAR studies suggest balancing lipophilicity (logP ~3.5) and polar surface area (<90 Ų) .
Q. How do contradictory data on anti-inflammatory efficacy across studies arise, and how can they be resolved?
Discrepancies may stem from:
- Cell model variability : Primary neutrophils vs. immortalized lines (e.g., HL-60) differ in receptor expression and activation thresholds .
- Assay conditions : Pre-incubation time (≥1 hr) and solvent (DMSO vs. ethanol) impact compound solubility and bioavailability. Standardizing protocols (e.g., ISO 10993-5 for cytotoxicity) is critical .
Q. What mechanistic insights explain its dual inhibition of IL-8 and TNF-α?
Computational docking studies suggest binding to the NF-κB p65 subunit, disrupting its nuclear translocation. Experimental validation includes:
- Western blotting : Reduced phospho-IκBα levels in treated cells.
- Electrophoretic mobility shift assays (EMSA) : Inhibition of NF-κB-DNA binding .
Methodological Challenges
Q. What strategies optimize regioselective bromination in chalcone synthesis?
- Directed ortho-bromination : Use of Lewis acids (e.g., AlCl3) directs bromine to the 5-position on the A-ring.
- NBS vs. Br2 : N-bromosuccinimide (NBS) in DMF minimizes di-bromination byproducts .
Q. How can photodegradation risks be mitigated in UV-related studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
